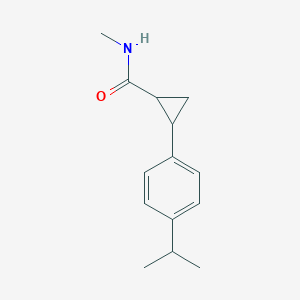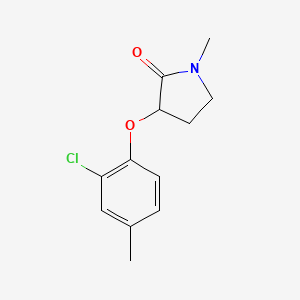
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, also known as MPCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MPCC is a cyclopropane carboxamide derivative that has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of lipoxygenase (LOX), which is an enzyme that plays a role in the synthesis of leukotrienes.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, which could be useful in the treatment of inflammatory diseases. This compound has also been found to have an effect on the immune system, specifically on the production of cytokines. This compound has been shown to inhibit the production of certain cytokines, which could be useful in the development of immunomodulatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been shown to have interesting biochemical and physiological effects, which makes it a promising compound for further research. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions that could be explored in the research of N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted drugs. Another direction is to explore its potential applications in the treatment of inflammatory diseases and in the development of immunomodulatory drugs. Additionally, this compound could be used as a starting point for the development of new synthetic compounds with similar or improved properties.
Synthesemethoden
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is synthesized through a multistep process that involves the reaction of 2-(4-isopropylphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylcyclopropanecarboxamide in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has been found to have potential applications in medical research. It has been shown to have an inhibitory effect on the activity of certain enzymes, which could be useful in the development of drugs for the treatment of various diseases. This compound has also been found to have an effect on the immune system, which could be useful in the development of immunomodulatory drugs.
Eigenschaften
IUPAC Name |
N-methyl-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-9(2)10-4-6-11(7-5-10)12-8-13(12)14(16)15-3/h4-7,9,12-13H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJUWVBENIGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)


![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)
![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)
![N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide](/img/structure/B7593116.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)